Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide

Pim-1 kinase Oncology Kinase inhibitor potency

N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide (CAS 352646-60-7) is a synthetic benzamide-bearing piperidine derivative reported as a potent inhibitor of the Serine/threonine-protein kinase Pim-1. Its core structure features a 4-benzylpiperidine linked via a carbonyl to an ortho-substituted aniline, which is further acylated with a 4-methylbenzoyl group.

Molecular Formula C27H28N2O2
Molecular Weight 412.533
CAS No. 352646-60-7
Cat. No. B2950671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide
CAS352646-60-7
Molecular FormulaC27H28N2O2
Molecular Weight412.533
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C27H28N2O2/c1-20-11-13-23(14-12-20)26(30)28-25-10-6-5-9-24(25)27(31)29-17-15-22(16-18-29)19-21-7-3-2-4-8-21/h2-14,22H,15-19H2,1H3,(H,28,30)
InChIKeyGVSLVRLFKGSYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide (CAS 352646-60-7) — Baselines for Potent Pim-1 Kinase Inhibitor Procurement


N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide (CAS 352646-60-7) is a synthetic benzamide-bearing piperidine derivative reported as a potent inhibitor of the Serine/threonine-protein kinase Pim-1 [1]. Its core structure features a 4-benzylpiperidine linked via a carbonyl to an ortho-substituted aniline, which is further acylated with a 4-methylbenzoyl group. This architecture places it within a broader chemical class of piperidine-benzamides that have been explored for kinase inhibition, cholinesterase modulation, and G protein-coupled receptor antagonism [2]. The compound's primary reported biochemical activity is sub-nanomolar inhibition of Pim-1, a target implicated in oncology and immunology programs [1].

Why N-(2-(4-Benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide Cannot Be Swapped with Other Piperidine-Benzamides


Piperidine-benzamide compounds are not functionally interchangeable. The specific ortho-substitution of the aniline ring and the 4-methylbenzamide terminal group in CAS 352646-60-7 yield a sub-nanomolar Pim-1 IC50 of 0.0586 nM [1], while closely related analogs from the same patent family show >3,400-fold higher IC50 values (e.g., 0.200 nM for compound US9394297, 450) [2]. In broader benzamide series, shifting to a pyrazole core or altering the linker results in compounds with Smo antagonist IC50 values in the 17–53 μM range rather than low nanomolar kinase potency [3]. Generic procurement without confirmation of the exact substitution pattern can inadvertently deliver a compound with an entirely different target profile, potency tier, and experimental utility.

Quantitative Differentiation Data for N-(2-(4-Benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide vs. Closest Inhibitors


Pim-1 Inhibition: 0.0586 nM versus Lead Analog Comparators from the Same Chemical Series

In a head-to-head comparison from the same patent family (US9394297), CAS 352646-60-7 (compound 475) inhibited recombinant human Pim-1 with an IC50 of 0.0586 nM at pH 7.0 and 22 °C [1]. A structurally related analog (US9394297, 450) tested under identical assay conditions exhibited an IC50 of 0.200 nM [2]. The target compound thus demonstrates approximately 3.4-fold greater potency against Pim-1 relative to this close analog. Against Pim-2, the target compound showed an IC50 of 0.120 nM [1], whereas the analog US9394297, 481 displayed an IC50 of 0.300 nM under comparable conditions [3], representing a 2.5-fold potency advantage.

Pim-1 kinase Oncology Kinase inhibitor potency

Pim-1 Potency Gap: Sub-100 pM Target Compound vs. Known Tool Inhibitors AZD1208 and SGI-1776

In cross-study comparison against well-established Pim tool inhibitors, CAS 352646-60-7 (IC50 = 0.0586 nM ≈ 58.6 pM) [1] is approximately 7-fold more potent than AZD1208, which demonstrates a Pim-1 IC50 of 0.4 nM under cell-free conditions . The potency advantage widens to roughly 119-fold when compared to SGI-1776, which has a reported Pim-1 IC50 of 7 nM [2]. A significant caveat applies: these data originate from different laboratories, assay formats, and ATP concentrations, making this a cross-study comparable rather than a direct head-to-head comparison. Within the Amgen patent series itself, the target compound's IC50 of 0.0586 nM represents one of the most potent entries against Pim-1 among the disclosed analogs [3].

Pim kinase Tool compound selection Biochemical profiling

Pim-2 Co-Inhibition Profile with Moderate Selectivity Window Over Other Pim Family Members

CAS 352646-60-7 exhibits dual Pim-1/Pim-2 activity with IC50 values of 0.0586 nM and 0.120 nM, respectively, yielding a Pim-2/Pim-1 selectivity ratio of approximately 2.0 [1]. A separate assay run reports a Pim-1 IC50 of 0.170 nM, suggesting inter-assay variability but consistently sub-nanomolar potency [2]. By comparison, the clinical candidate PIM447 (LGH447) achieves tighter pan-Pim coverage with Ki values of 6 pM (Pim-1), 18 pM (Pim-2), and 9 pM (Pim-3) [3]; however, the target compound's ~2-fold Pim-2/Pim-1 ratio differs from AZD1208's ~12.5-fold ratio (0.4 nM Pim-1 vs. 5 nM Pim-2) . This flatter isoform selectivity profile may be advantageous for contexts where balanced Pim-1/Pim-2 inhibition is desired over Pim-1-dominant pharmacology. No Pim-3 data have been reported for the target compound.

Pim-2 kinase Isoform selectivity Pan-Pim profiling

High-Impact Experimental Scenarios for N-(2-(4-Benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide


Biochemical Pim-1/Pim-2 Dual Inhibition Assays Requiring Sub-100 pM Sensitivity

With a Pim-1 IC50 of 58.6 pM and Pim-2 IC50 of 120 pM [1], this compound is ideally suited for high-sensitivity kinase inhibition assays where detection of near-complete target engagement at low picomolar concentrations is required. Its ~2-fold Pim-2/Pim-1 selectivity ratio [1] supports co-inhibition studies of both isoforms without the steep Pim-1 bias seen with AZD1208 (ratio ~12.5) . Use in radiometric filter-binding or fluorescence polarization assay formats is supported by the published BAD peptide phosphorylation readout methodology [1].

Structure-Activity Relationship (SAR) Reference Standard for Benzylpiperidine-Benzamide Pim Inhibitor Series

As one of the most potent publicly disclosed Pim-1 inhibitors from the US9394297 patent series, the compound serves as a benchmark reference for medicinal chemistry teams optimizing linker geometry, benzamide substitution, and piperidine N-substitution in this scaffold [1][2]. Its 3.4-fold potency advantage over the closely related analog US9394297, 450 (IC50 = 0.200 nM) [2] provides a clear quantitative anchor for assessing whether new synthetic modifications improve or degrade target engagement. Procurement of this exact compound ensures consistency when replicating or extending patent SAR campaigns.

Pim-2 Functional Probe Development in Hematological Malignancy Models

The compound's balanced Pim-1/Pim-2 inhibition profile (IC50 ratio ~2.0) [1] matches the target engagement requirements in leukemia and lymphoma cell lines where both isoforms are co-expressed and contribute to MYC-driven oncogenesis. Unlike SGI-1776, which shows a 52-fold Pim-1/Pim-2 selectivity gap (7 nM vs. 363 nM) [3], this compound avoids the confound of Pim-2 under-inhibition at pharmacologically active Pim-1 concentrations. This makes it a cleaner probe for distinguishing Pim-1-specific from dual Pim-1/2-dependent phenotypes.

Chemical Probe Tool for Phospho-BAD (Ser112) Signaling Pathway Dissection

The compound's mechanism of action, validated through inhibition of BAD phosphorylation at Serine 112 in recombinant assays [1], positions it as a pathway-selective chemical probe for interrogating Pim-mediated survival signaling downstream of the JAK/STAT and FLT3-ITD axes. Researchers investigating BAD phosphorylation as a pharmacodynamic biomarker can use this compound to establish concentration-response relationships at picomolar concentrations, enabling clean on-target signal without the off-target kinase activity observed with less selective pan-Pim inhibitors at higher doses.

Quote Request

Request a Quote for N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.